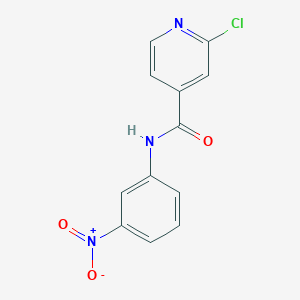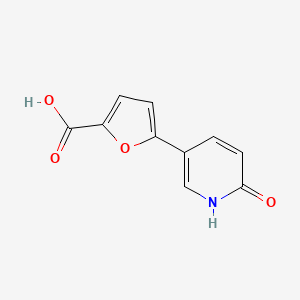
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 1,3-propanesultone
Conditions: Basic medium, room temperature
Product: 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the thiolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Quinazolinone Core
Reagents: Anthranilic acid, formamide
Conditions: Heating under reflux
Product: 2-aminobenzamide
-
Step 2: Formation of the Sulfanyl Group
Reagents: Thiourea, hydrogen peroxide
Conditions: Acidic medium, controlled temperature
Product: 2-sulfanylquinazolinone
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild temperature, solvent medium
Products: Sulfoxides, sulfones
-
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolinones.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, low temperature
Products: Dihydroquinazolinones
-
Substitution: : The thiolane ring can undergo nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Products: Substituted thiolanes
Scientific Research Applications
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiolane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate
- 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid
- 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile
Uniqueness
Compared to similar compounds, 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione stands out due to its unique combination of the quinazolinone core and the thiolane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O3S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H12N2O3S2/c15-11-9-3-1-2-4-10(9)13-12(18)14(11)8-5-6-19(16,17)7-8/h1-4,8H,5-7H2,(H,13,18) |
InChI Key |
DQLUEQRPYQBMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12117160.png)
![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)

![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)



![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)
